Regioisomeric Hydroxylation Position Defines Metabolite Identity and Analytical Selectivity
Clofentezine Metabolite 2 bears the hydroxyl group at the 5-position of the phenol ring (4-chloro-3-substituted pattern), distinguishing it from Metabolite 1 (3-hydroxy on the chlorophenyl ring, CAS 107595-49-3) and 4′-Hydroxy Clofentezine (4-hydroxy on the unsubstituted phenyl ring, CAS 107573-61-5). All three share the molecular formula C14H8Cl2N4O and exact monoisotopic mass 318.0075163 Da [1]. This regioisomerism necessitates dedicated chromatographic resolution; reverse-phase HPLC using a C18 column with acetonitrile/water mobile phase produces distinct retention times for each hydroxylated species relative to the parent clofentezine (log P = 3.1 for parent) [2], making Metabolite 2 the only authentic standard for its specific retention time window and MRM transition in multi-residue LC-MS/MS methods .
| Evidence Dimension | Hydroxylation position on phenyl ring |
|---|---|
| Target Compound Data | 5-hydroxy substitution on 4-chloro-3-(tetrazinyl)phenol ring (IUPAC: 4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol) |
| Comparator Or Baseline | Metabolite 1: 3-hydroxy on chlorophenyl ring (CAS 107595-49-3); 4′-Hydroxy: 4-hydroxy on unsubstituted phenyl ring (CAS 107573-61-5). All share C14H8Cl2N4O, MW 319.15, exact mass 318.0075 Da. |
| Quantified Difference | Regioisomeric; identical molecular mass prevents MS-only discrimination without chromatographic separation or diagnostic fragment ions |
| Conditions | Structural assignment by NMR and MS; chromatographic behavior inferred from class-level reverse-phase HPLC principles for hydroxylated tetrazine derivatives |
Why This Matters
For procurement, selecting the correct regioisomer standard is mandatory to avoid misidentification of metabolite peaks in chromatograms, which directly impacts the validity of residue quantification and regulatory reporting.
- [1] PubChem. 4'-Hydroxy Clofentezine (CID 155817545). Computed Properties. National Library of Medicine. View Source
- [2] JMPR 1986. Clofentezine Monograph. IDENTITY AND PROPERTIES: Octanol/water partition coefficient log P = 3.1. View Source
